7,8-Dimethylquinoline-5-carboxylic acid
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Description
Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . The general formula of a quinoline is C9H7N . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis
The general structure of a quinoline contains a hydroxyl group attached to a carbonyl carbon . Due to the electronegativity of the oxygen atom, this functional group can undergo ionization and discharge a proton .Chemical Reactions Analysis
Quinoline and its derivatives exhibit important biological activities, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .Physical And Chemical Properties Analysis
Carboxylic acids, like “7,8-Dimethylquinoline-5-carboxylic acid”, are organic compounds containing a carboxyl functional group . They occur widely in nature and are also synthetically manufactured . Upon deprotonation, carboxylic acids yield a carboxylate anion with the general formula R-COO–, which can form a variety of useful salts such as soaps .Scientific Research Applications
Photolabile Protecting Group
7,8-Dimethylquinoline-5-carboxylic acid derivatives have been explored as photolabile protecting groups for carboxylic acids. The brominated hydroxyquinoline variant, specifically 8-bromo-7-hydroxyquinoline (BHQ), exhibits a greater single-photon quantum efficiency compared to other esters and is sensitive enough for multiphoton-induced photolysis in vivo. Its solubility and low fluorescence make it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).
Antibacterial Agent Synthesis
The compound is also a key intermediate in the synthesis of antibacterial agents. For instance, a series of 5,7-disubstituted quinolones showed that certain substituents at the C-5 position, like amino groups, greatly enhance antibacterial properties. One compound, sparfloxacin, demonstrated superior potency compared to ciprofloxacin, indicating the potential for this compound derivatives in developing new antibacterial drugs (Miyamoto et al., 1990).
Phosphorescent Emissions in Chemistry
In the realm of chemistry, derivatives of this compound have been used to synthesize phosphine copper(I) complexes, which exhibit extraordinary photophysical properties. These complexes have shown significant emission quantum yields and long excited life times, making them notable for studies in photophysical properties and potential applications in optical devices (Małecki et al., 2015).
Antimycobacterial Activity
Moreover, novel derivatives have been synthesized and evaluated for antimycobacterial activity, notably against Mycobacterium tuberculosis. This highlights the compound's role in developing potential therapeutic agents for tuberculosis (Marvadi et al., 2020).
Structure-Activity Relationships
The study of structure-activity relationships in antibacterial quinolines is another significant application. Research has shown that certain disubstituted derivatives exhibit significant activities against both Gram-positive and Gram-negative bacteria, providing insights into the development of new antibacterial compounds (Koga et al., 1980).
Luminescence Studies
Additionally, studies involving luminescent phosphine ruthenium(II) complexes with 8-hydroxyquinoline derivative ligands, related to this compound, have shown that these complexes display green to yellow-orange emission, which is significant in the study of luminescent materials (Maroń et al., 2016).
Intramolecular Proton Transfer
The compound also contributes to the understanding of excited-state intramolecular double proton transfer (ESIDPT) processes. For example, 7-hydroxyquinoline-8-carboxylic acid, a related compound, undergoes ESIDPT, which is crucial for understanding proton relay systems in chemical reactions (Tang et al., 2011).
properties
IUPAC Name |
7,8-dimethylquinoline-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-6-10(12(14)15)9-4-3-5-13-11(9)8(7)2/h3-6H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDKZRHXKDZXOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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